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Compound of Interest

Compound Name: AGPV TFA

Cat. No.: B12401340 Get Quote

Disclaimer: The following guide is provided for Alpha-1-Acid Glycoprotein (AGP), also known as

Orosomucoid (ORM). The initial query for "AGPV" did not correspond to a recognized protein in

scientific literature. It is presumed that "AGPV" was a typographical error and the intended

subject was AGP, a protein of significant interest to researchers, scientists, and drug

development professionals.

Introduction
Alpha-1-acid glycoprotein (AGP) is a heavily glycosylated, acute-phase plasma protein

primarily synthesized by hepatocytes. It belongs to the lipocalin family of proteins, which are

known for their ability to bind and transport small hydrophobic molecules. AGP plays a crucial

role in the modulation of the immune system and is a key player in the pharmacokinetics of

many drugs, particularly those that are basic and lipophilic. Its concentration in the blood

increases significantly in response to inflammation, infection, or tissue injury. This guide

provides a comprehensive overview of the primary amino acid sequence, physicochemical

properties, experimental characterization protocols, and signaling pathways associated with

human AGP.

Primary Amino Acid Sequence
Human AGP is encoded by two main genes, ORM1 and ORM2, resulting in two isoforms,

AGP1 and AGP2, which differ by 22 amino acids. The mature form of human AGP1 consists of

183 amino acids.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12401340?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UniProt Accession Number: P02763 (for AGP1)

Amino Acid Sequence (AGP1 Isoform):

Physicochemical and Biological Properties
AGP's properties are significantly influenced by its extensive glycosylation, which accounts for

approximately 45% of its molecular weight. This high carbohydrate content, rich in sialic acid,

gives the protein a low isoelectric point and high solubility.

Property Value References

Molecular Weight 41-43 kDa (glycosylated)

Isoelectric Point (pI) 2.8 - 3.8

Amino Acid Residues 183 (mature human AGP1)

Extinction Coefficient
0.89 (at 280 nm for a 0.1%

solution)

Post-Translational

Modifications
5 N-linked glycosylation sites

Secondary Structure

15% α-helices, 41% β-sheets,

12% β-turns, 8% bends, 24%

unordered

Normal Plasma Concentration 0.6 - 1.2 mg/mL

Drug Binding Properties
AGP is a major carrier of basic and neutral drugs in the bloodstream. Its binding characteristics

can significantly impact the free fraction, and thus the efficacy and toxicity, of many therapeutic

agents. The binding affinity is influenced by the genetic variant of AGP and its glycosylation

pattern.
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Drug Binding Affinity (Ka, M⁻¹) References

Propranolol
~1.8 x 10³ (with HSA), higher

with AGP

Disopyramide ~10⁵ - 10⁶

Imatinib ~10⁵ - 10⁶

Chlorpromazine ~2.32 x 10⁵

Bupivacaine
High-affinity, low-capacity

binding

Thioridazine High affinity

Aprindine ~10⁴ - 10⁵

Mepivacaine ~10⁴ - 10⁵

Experimental Protocols
Purification of AGP from Human Plasma
Method 1: One-Step Affinity Chromatography

This method utilizes pseudo-ligand affinity chromatography on immobilized Cibacron Blue

F3GA at an acidic pH for the direct isolation of AGP from human plasma.

Principle: At acidic pH, AGP binds to Cibacron Blue F3GA, while many other plasma proteins

do not. Elution with buffers of specific narrow pH ranges can then be used to separate the

different genetic variants of AGP.

Protocol Outline:

Equilibrate a Cibacron Blue F3GA column with a starting buffer at an acidic pH.

Load human plasma onto the column.

Wash the column extensively with the starting buffer to remove unbound proteins.
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Elute bound AGP using a pH gradient or step-wise elution with buffers of increasing pH.

Collect fractions and analyze for the presence and purity of AGP using SDS-PAGE and

Western blotting.

Method 2: High-Performance Liquid Chromatography (HPLC)

This rapid method is suitable for isolating purified AGP from small volumes of plasma.

Principle: This method first enriches for the seromucoid fraction of plasma, which contains

AGP, followed by size-exclusion chromatography.

Protocol Outline:

Precipitate bulk proteins from plasma using perchloric acid.

Further purify the supernatant by precipitation with phosphotungstic acid to obtain the

seromucoid fraction.

Dissolve the seromucoid fraction and inject it into an HPLC system equipped with a size-

exclusion column (e.g., TSKG-3000).

Elute with an appropriate buffer and collect fractions corresponding to the molecular

weight of AGP.

Assess purity using SDS-PAGE and immunoelectrophoresis.

Characterization of Drug Binding to AGP
Method 1: Ultrafast Affinity Extraction (UAE)

UAE is a high-throughput method to determine the free (unbound) fraction of a drug in the

presence of AGP.

Principle: An affinity microcolumn containing immobilized AGP is used to capture the free

drug from a sample. The amount of unbound drug is then quantified.

Protocol Outline:
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Incubate the drug of interest with a solution of purified AGP or with plasma at 37°C to

allow binding to reach equilibrium.

Inject the mixture onto an AGP-immobilized affinity microcolumn.

The free drug is retained by the column, while the AGP-bound drug passes through.

The amount of bound and unbound drug is quantified, allowing for the calculation of the

association constant (Ka).

Method 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a drug to AGP, providing

a complete thermodynamic profile of the interaction.

Principle: A solution of the drug is titrated into a solution containing AGP. The heat released

or absorbed upon binding is measured.

Protocol Outline:

Place a solution of purified AGP in the sample cell of the ITC instrument.

Load a syringe with a concentrated solution of the drug.

Perform a series of small injections of the drug into the AGP solution.

Measure the heat change after each injection.

Analyze the resulting binding isotherm to determine the binding affinity (Ka), stoichiometry

(n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Signaling Pathways
AGP is recognized as an immunomodulatory protein. One of its mechanisms of action involves

interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors

expressed on immune cells.

AGP-Siglec-5 Signaling Pathway in Neutrophils
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AGP can induce a rise in intracellular calcium ([Ca²⁺]i) in neutrophils by binding to Siglec-5,

thereby modulating neutrophil activity. This signaling is enhanced by the pre-engagement of L-

selectin.

Caption: AGP interaction with Siglec-5 on neutrophils triggers intracellular signaling.

Experimental Workflow for Studying AGP-Drug Binding
The following workflow outlines the key steps in characterizing the interaction between AGP

and a novel drug candidate.
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Workflow for AGP-Drug Binding Characterization

Protein Preparation

Binding Analysis

Data Interpretation

Start: Human Plasma

Purify AGP
(e.g., Affinity Chromatography)

Quality Control
(SDS-PAGE, Purity Check)

Choose Binding Assay
(e.g., ITC, UAE, Equilibrium Dialysis)

Drug Candidate

Perform Binding Assay

Collect Binding Data

Calculate Binding Parameters
(Ka, Kd, n, ΔH, ΔS)

Report Findings

Click to download full resolution via product page

Caption: A generalized workflow for the purification and drug-binding analysis of AGP.
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To cite this document: BenchChem. [An In-depth Technical Guide to Alpha-1-Acid
Glycoprotein (AGP)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401340#primary-amino-acid-sequence-and-
properties-of-agpv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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